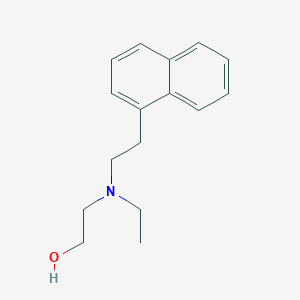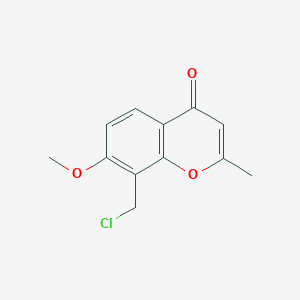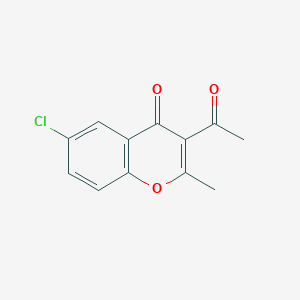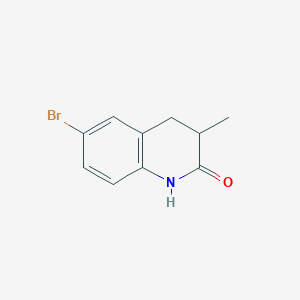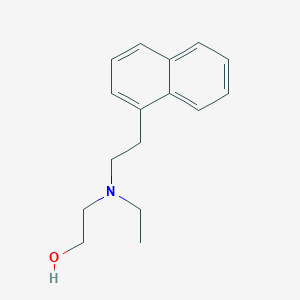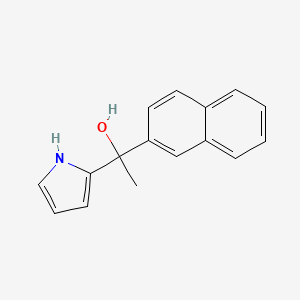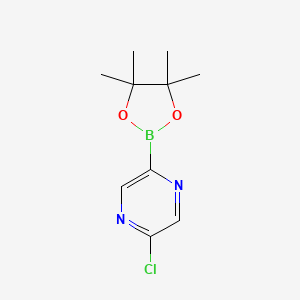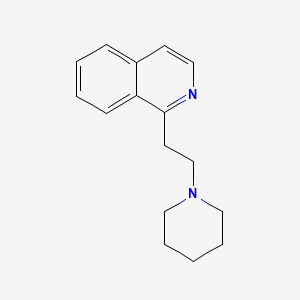
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a benzene ring. The compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Methylbenzenesulfonyl chloride+Trimethylsilylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of N-alkylated sulfonamides.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonic acids.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonamide group can form hydrogen bonds and interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
- N-(Trimethylsilyl)benzenesulfonamide
- 3-Methylbenzenesulfonamide
- N-(Trimethylsilyl)toluenesulfonamide
Uniqueness
3-Methyl-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the presence of both the methyl and trimethylsilyl groups. The methyl group enhances the compound’s reactivity, while the trimethylsilyl group provides steric hindrance and increases lipophilicity. This combination of features makes it a versatile reagent in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
61511-56-6 |
|---|---|
Molecular Formula |
C10H17NO2SSi |
Molecular Weight |
243.40 g/mol |
IUPAC Name |
3-methyl-N-trimethylsilylbenzenesulfonamide |
InChI |
InChI=1S/C10H17NO2SSi/c1-9-6-5-7-10(8-9)14(12,13)11-15(2,3)4/h5-8,11H,1-4H3 |
InChI Key |
NRCZVXGZWNWBFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



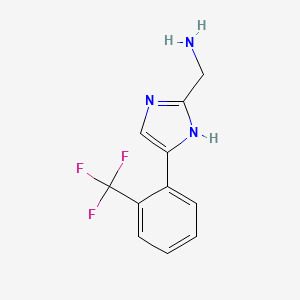
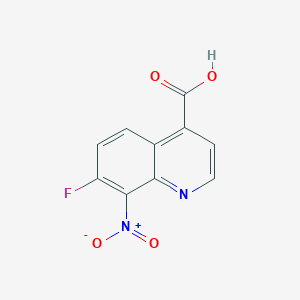
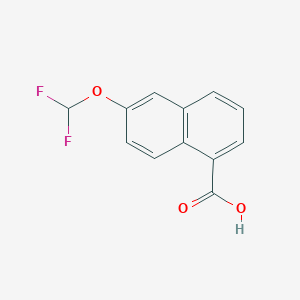
![2-{[(Naphthalen-1-yl)methoxy]methyl}oxolane](/img/structure/B11872086.png)
![4,4-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11872093.png)
